molecular formula C11H20N2O2 B2820284 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638761-25-7

6-Amino-1-Boc-1-azaspiro[3.3]heptane

Cat. No.: B2820284
CAS No.: 1638761-25-7
M. Wt: 212.293
InChI Key: BGRGEIZJUAJNAB-DKTWLAJQSA-N
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Description

6-Amino-1-Boc-1-azaspiro[3.3]heptane is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. The compound is characterized by its spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. The presence of the Boc (tert-butoxycarbonyl) protecting group and an amino group further enhances its chemical versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-Boc-1-azaspiro[33]heptane typically involves a multi-step process One common method starts with the cyclization of appropriate precursors to form the spirocyclic coreSpecific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of 6-Amino-1-Boc-1-azaspiro[3.3]heptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-Boc-1-azaspiro[3.3]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

6-Amino-1-Boc-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-Boc-1-azaspiro[3.3]heptane is unique due to its combination of the spirocyclic core, the Boc protecting group, and the amino group. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGEIZJUAJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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